1,7-bis(2-ethoxyethyl)-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Description
1,7-bis(2-ethoxyethyl)-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C22H27FN6O4 and its molecular weight is 458.494. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The compound belongs to a broader class of chemicals that have been extensively studied for their diverse biological activities. For instance, derivatives with similar structures have been synthesized and evaluated for their potential as 5-HT2 antagonists, exhibiting significant activity greater than known compounds such as ritanserin, without displaying alpha 1 antagonist activity in vivo. This suggests a potential for psychiatric and neurological applications where 5-HT2 antagonism is beneficial (Watanabe et al., 1992). Moreover, novel fluorinated cyclic aza crown macrocyclic systems containing 1,2,4-triazine moiety have shown promising CDK2 inhibition, indicating potential applications in cancer therapy (Bawazir & -Rahman, 2020).
Chemical and Physical Properties
Research has also focused on the synthesis and characterization of related compounds, including their formation mechanisms and structural analysis. For instance, the formation of 1,2-dioxanes using manganese(III) compounds with 1,1-bis(4-fluorophenyl)ethene has been explored, shedding light on the chemical properties and potential applications of such compounds in synthetic chemistry (Nishino et al., 1991).
Antidepressant and Anxiolytic Effects
Another area of research involves the synthesis and evaluation of derivatives for their serotonin receptor affinity and phosphodiesterase inhibitor activity. Certain compounds have shown potential as antidepressants in in vivo studies, further highlighting the therapeutic potential of this chemical class (Zagórska et al., 2016).
Supramolecular Chemistry
The study of hydrogen-bonded supramolecular polymers incorporating similar structures has also been reported. These materials demonstrate temperature-dependent association behavior and potential for creating advanced materials with specific properties (Kunz et al., 2004).
Fluorescent Sensors and Imaging
Derivatives of curcumin, closely related to the compound , have been synthesized and shown to possess high photostability and strong fluorescence, suitable for long-term and high-specificity immunofluorescent cellular labeling (Xu et al., 2014). This indicates potential applications in biological imaging and diagnostics.
Properties
IUPAC Name |
1,7-bis(2-ethoxyethyl)-3-(4-fluorophenyl)-9-methyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN6O4/c1-4-32-12-10-27-20(30)18-19(26(3)22(27)31)24-21-28(18)14-17(15-6-8-16(23)9-7-15)25-29(21)11-13-33-5-2/h6-9H,4-5,10-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSDEZKOUPRSPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2CC(=NN3CCOCC)C4=CC=C(C=C4)F)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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